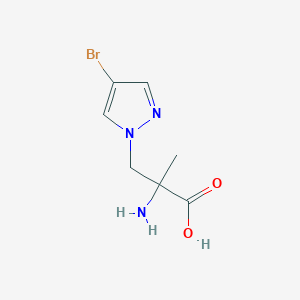
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a compound that features a pyrazole ring substituted with a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 4-bromo-1H-pyrazole with a suitable amino acid precursor. One common method involves the use of 2-methyl-3-aminopropanoic acid as the starting material. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the pyrazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-amino-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
- 2-amino-3-(4-fluoro-1H-pyrazol-1-yl)-2-methylpropanoic acid
- 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid
Uniqueness
The presence of the bromine atom in 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro or fluoro counterparts
属性
分子式 |
C7H10BrN3O2 |
|---|---|
分子量 |
248.08 g/mol |
IUPAC 名称 |
2-amino-3-(4-bromopyrazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H10BrN3O2/c1-7(9,6(12)13)4-11-3-5(8)2-10-11/h2-3H,4,9H2,1H3,(H,12,13) |
InChI 键 |
BAZGFJIRVWZCIC-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=C(C=N1)Br)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


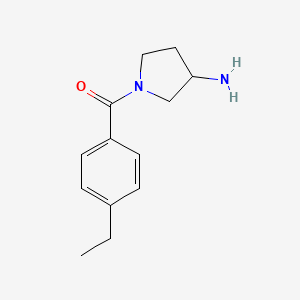
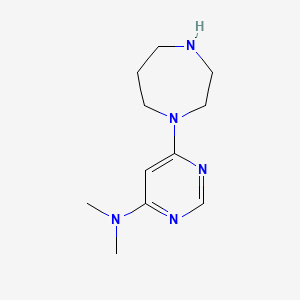
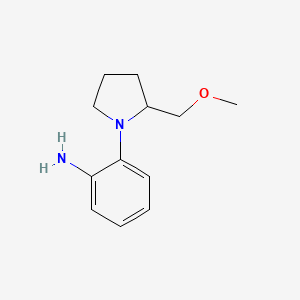
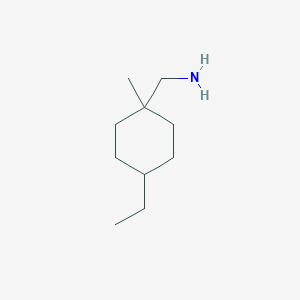
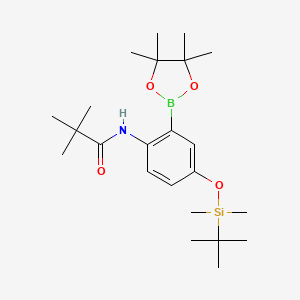
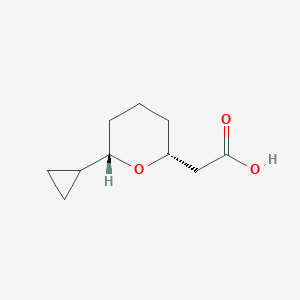

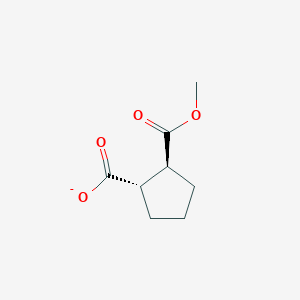

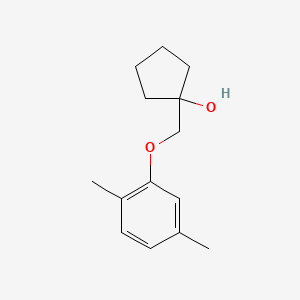
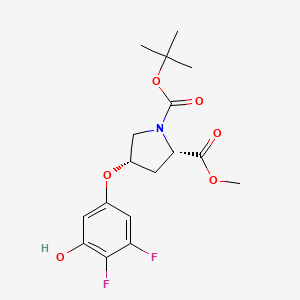
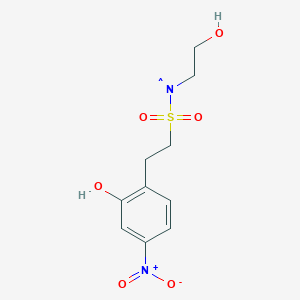
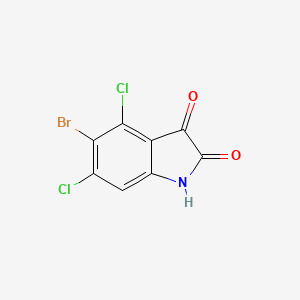
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)
